

# Leucettinib-21 kinase selectivity profile

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## Compound of Interest

Compound Name: *Leucettinib-21*

Cat. No.: *B12389899*

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An In-depth Technical Guide to the Kinase Selectivity Profile of **Leucettinib-21**

For Researchers, Scientists, and Drug Development Professionals

**Leucettinib-21**, a derivative of the marine sponge natural product Leucettamine B, has emerged as a potent pharmacological inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1][2][3] This kinase is a significant therapeutic target for neurodegenerative and developmental disorders, including Down syndrome and Alzheimer's disease.[1][2][3][4][5] This technical guide provides a comprehensive overview of the kinase selectivity profile of **Leucettinib-21**, detailing its binding affinities, the experimental protocols used for these determinations, and the key signaling pathways it modulates.

## Quantitative Kinase Selectivity Data

The inhibitory activity of **Leucettinib-21** has been quantified against a panel of kinases, revealing a high affinity for its primary target, DYRK1A, as well as for other members of the DYRK and Cdc2-like kinase (CLK) families. The following tables summarize the available quantitative data.

Table 1: Inhibitory Potency (IC50) of **Leucettinib-21** Against a Panel of Kinases

Kinase Target	IC50 (nM)
DYRK1A	2.4[1][6][7]
DYRK1B	6.7[6][7]
CLK1	12[1][6][7]
CLK2	33[6][7]
CLK4	5[6][7]
CLK3	232[1]
DYRK2	200-1000[6]
DYRK3	200-1000[6]
DYRK4	200-1000[6]
GSK-3 $\beta$	2000[1]

Table 2: Binding Affinity (Kd) and Residence Time of **Leucettinib-21**

Kinase Target	Kd (nM)	Residence Time (min)
DYRK1A	0.272[6]	19.1[1]
CLK1	0.388[6]	11.5[1]
GSK-3 $\beta$	High (not specified)	Very low[1]

## Experimental Protocols

The kinase selectivity of **Leucettinib-21** has been determined using a variety of robust experimental methodologies.[1][2][3][8] These assays are crucial for understanding the compound's mechanism of action and potential off-target effects.

### Radiometric Kinase Assay

This is a conventional method for measuring kinase activity. The protocol generally involves the following steps:

- **Reaction Setup:** The kinase, a specific substrate (often a peptide), and ATP (including a radiolabeled variant, e.g., [ $\gamma$ - $^{32}\text{P}$ ]ATP or [ $\gamma$ - $^{33}\text{P}$ ]ATP) are combined in a reaction buffer.
- **Inhibition:** **Leucettinib-21** is added at various concentrations to the reaction mixture to determine its effect on kinase activity. A control reaction without the inhibitor is also performed.
- **Incubation:** The reaction is incubated at a controlled temperature to allow for the phosphorylation of the substrate by the kinase.
- **Separation:** The phosphorylated substrate is separated from the unincorporated radiolabeled ATP. This is often achieved by spotting the reaction mixture onto a phosphocellulose paper membrane, which binds the peptide substrate, followed by washing steps to remove the free ATP.
- **Detection:** The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter or phosphorimager.
- **Data Analysis:** The percentage of inhibition at each concentration of **Leucettinib-21** is calculated relative to the control, and the IC<sub>50</sub> value is determined from the resulting dose-response curve.

## Luminescence-Based Proximity Assay

This type of assay, such as the Kinexus luminescence proximity assay mentioned for **Leucettinib-21**, offers a non-radiometric alternative for quantifying kinase activity. The general principle is as follows:

- **Assay Components:** The assay includes the kinase, substrate, and ATP, along with antibody-coated beads that specifically recognize the phosphorylated substrate.
- **Kinase Reaction and Inhibition:** The kinase reaction is performed in the presence of varying concentrations of **Leucettinib-21**.
- **Detection:** Upon completion of the kinase reaction, the antibody-coated beads are added. If the substrate is phosphorylated, the beads will bind to it. A secondary detection reagent that generates a luminescent signal upon binding to the complex is then added.

- **Signal Measurement:** The luminescence is measured using a luminometer. The intensity of the signal is proportional to the amount of phosphorylated substrate, and therefore to the kinase activity.
- **IC50 Determination:** The IC50 value is calculated from the dose-response curve of inhibitor concentration versus luminescent signal.

## Ligand Binding Affinity Assays

To determine the dissociation constant ( $K_d$ ), interaction assays are employed. One such method involves the use of liganded affinity beads.<sup>[1]</sup>

- **Preparation:** Kinases are combined with affinity beads that are coupled to a broad-spectrum kinase inhibitor.
- **Competition:** **Leucettinib-21** is added in a serial dilution. It competes with the immobilized ligand for binding to the kinase.
- **Quantification:** The amount of kinase that remains bound to the beads is quantified. This is typically done by separating the beads from the supernatant and measuring the amount of kinase in the supernatant, often using quantitative Western blotting or mass spectrometry.
- **K<sub>d</sub> Calculation:** The  $K_d$  is determined by analyzing the displacement of the kinase from the beads as a function of the **Leucettinib-21** concentration.

## Thermal Shift Assay (Differential Scanning Fluorimetry - DSF)

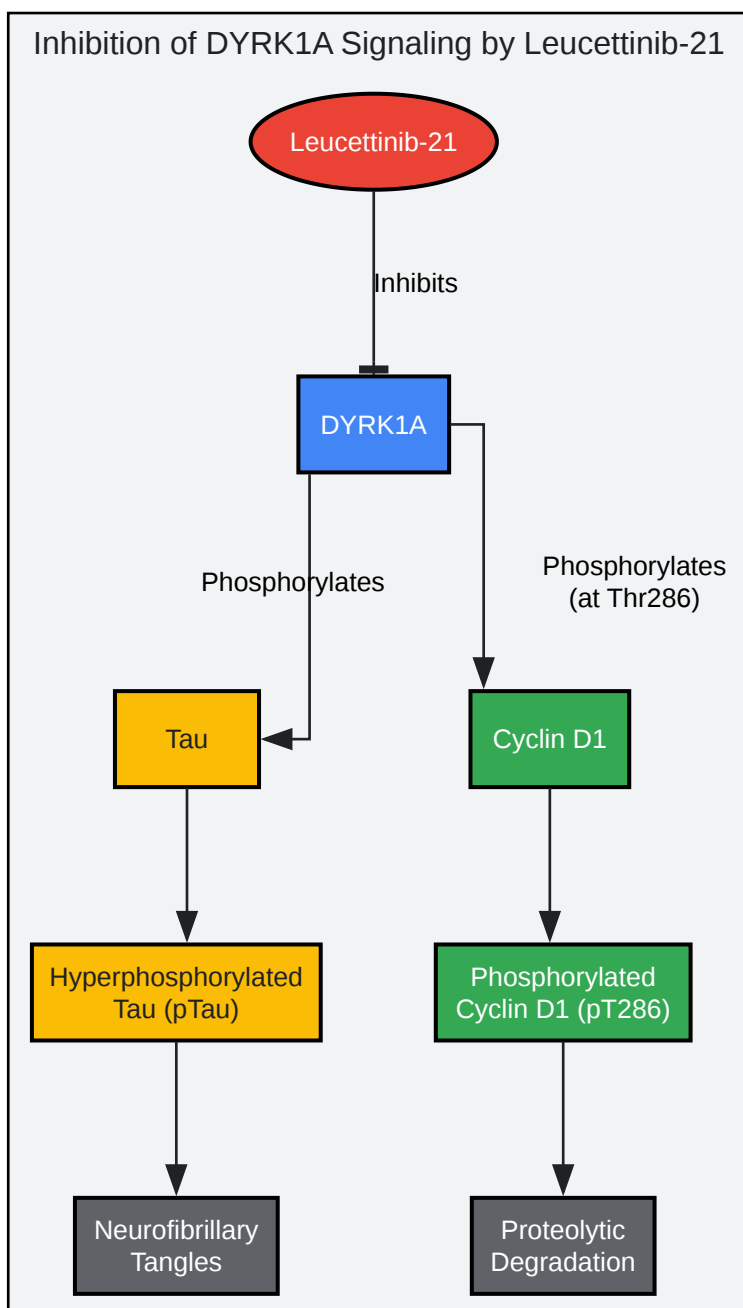
This method assesses the stabilizing effect of a ligand on a protein's thermal stability.<sup>[9]</sup>

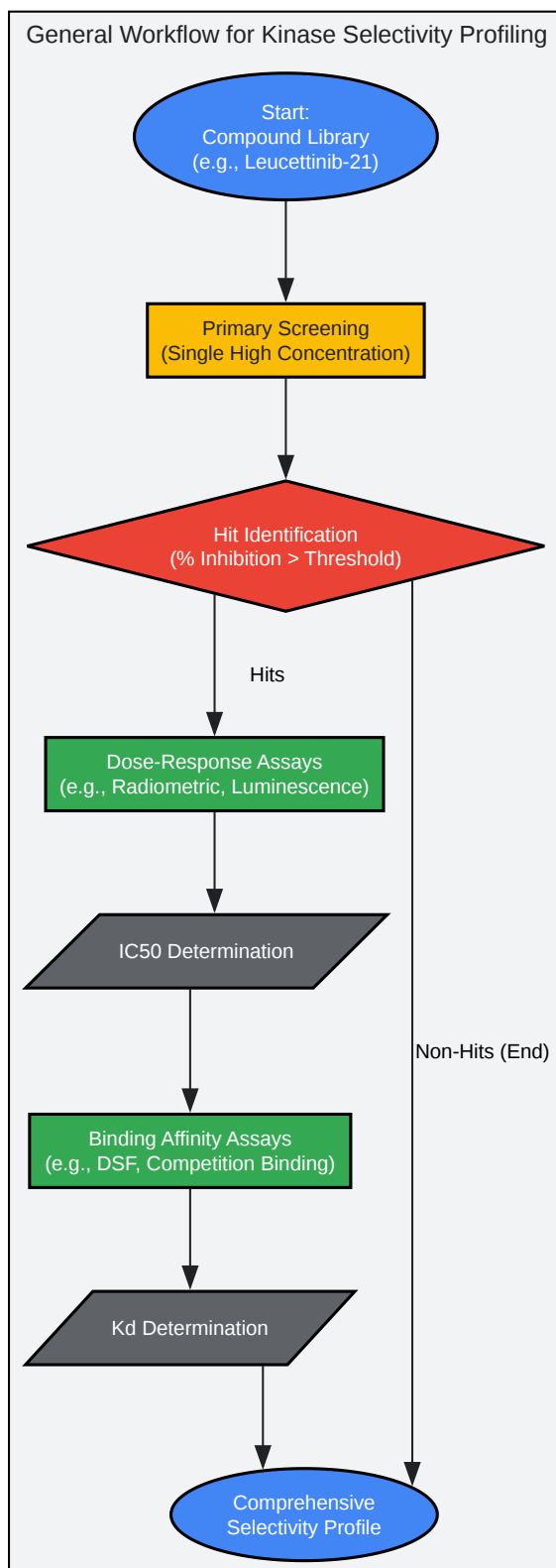
- **Principle:** When a ligand like **Leucettinib-21** binds to a kinase, it generally increases the protein's melting temperature ( $T_m$ ).
- **Procedure:** The kinase is mixed with a fluorescent dye that binds to hydrophobic regions of the protein that become exposed upon unfolding. The mixture is prepared with and without **Leucettinib-21**.

- Thermal Denaturation: The temperature of the solution is gradually increased, and the fluorescence is monitored.
- T<sub>m</sub> Determination: The melting temperature is the point at which the fluorescence signal rapidly increases, indicating protein unfolding. The shift in T<sub>m</sub> in the presence of **Leucettinib-21** is a measure of binding affinity.

## Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by **Leucettinib-21** and a general workflow for kinase selectivity profiling.





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